{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid
CAS No.: 1006440-43-2
Cat. No.: VC7547326
Molecular Formula: C8H11N3O6S
Molecular Weight: 277.25
* For research use only. Not for human or veterinary use.
![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid - 1006440-43-2](/images/structure/VC7547326.png)
Specification
CAS No. | 1006440-43-2 |
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Molecular Formula | C8H11N3O6S |
Molecular Weight | 277.25 |
IUPAC Name | 2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]acetic acid |
Standard InChI | InChI=1S/C8H11N3O6S/c1-5-8(11(14)15)6(2)10(9-5)4-18(16,17)3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Standard InChI Key | KBIIJQXUUQRLCA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)[N+](=O)[O-] |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name, {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid, delineates its core structure:
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Pyrazole backbone: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
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Substituents:
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3,5-Dimethyl groups: Methyl (–CH₃) substituents at positions 3 and 5 of the pyrazole ring.
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4-Nitro group: A nitro (–NO₂) group at position 4.
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Sulfonylacetic acid chain: A methylsulfonyl (–SO₂–CH₂–) group linked to the pyrazole’s nitrogen (position 1), further connected to a carboxylic acid (–COOH).
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The molecular formula is C₉H₁₂N₄O₆S, with a calculated molecular weight of 304.28 g/mol. Its IUPAC name reflects the sulfonyl group’s position and the acetic acid moiety’s connectivity .
Synthesis and Reaction Pathways
Precursor Compounds and Intermediate Formation
The synthesis of sulfonyl-containing pyrazoles often begins with thioether intermediates. For example, 2-(((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid (CAS 1006957-05-6) serves as a direct precursor, where oxidation of the thioether (–S–) to a sulfone (–SO₂–) is achievable using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
Key steps:
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Alkylation: Introduce a methylthio group to the pyrazole nitrogen via nucleophilic substitution.
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Oxidation: Convert the thioether to a sulfonyl group under controlled conditions.
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Acid functionalization: Retain or modify the acetic acid moiety through protection/deprotection strategies .
Patent-Based Methodologies
Patent WO2022056100A1 highlights techniques for functionalizing pyrazole derivatives, including alkylation and sulfonation steps. While focused on a different target molecule, the described use of sodium sulfate for purification and trifluoromethyl group installations offers transferable insights into handling nitro- and sulfonyl-substituted pyrazoles .
Physicochemical Properties
Calculated and Experimental Data
Comparative analysis with structurally similar compounds reveals:
The sulfonyl group increases polarity (higher TPSA) and reduces lipophilicity (lower LogP) compared to the thioether analog .
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